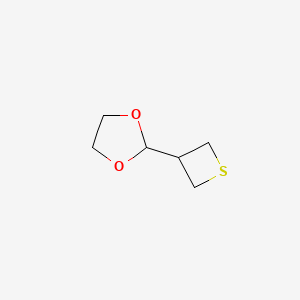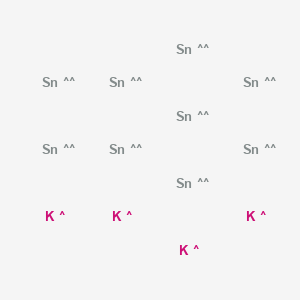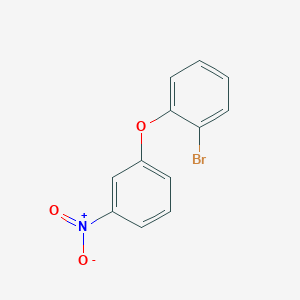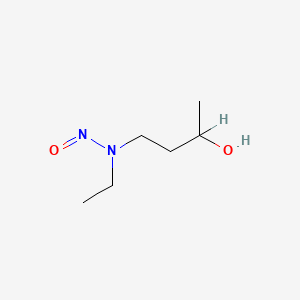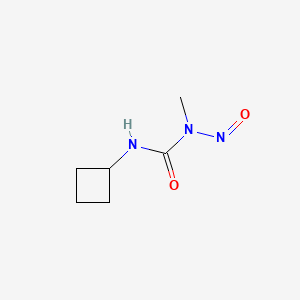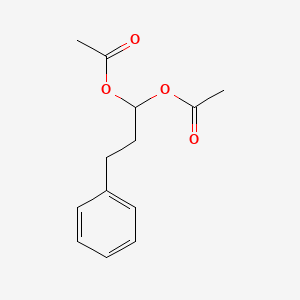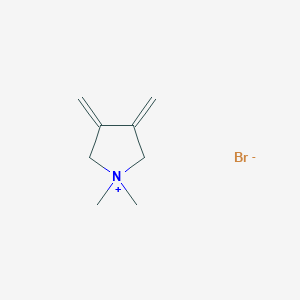![molecular formula C13H9BrF3N B14418104 2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline CAS No. 85600-16-4](/img/structure/B14418104.png)
2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making this method suitable for the synthesis of various substituted aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The scalability of this method makes it suitable for industrial applications.
化学反応の分析
Types of Reactions
2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.
Coupling Reactions: It can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted anilines, while oxidation and reduction reactions can produce different oxidation states of the aromatic ring or nitrogen atom.
科学的研究の応用
2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving aromatic amines and their derivatives.
作用機序
The mechanism of action of 2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The bromine atom can also participate in halogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Fluoro-3-(trifluoromethyl)aniline: Similar in structure but with a fluorine atom instead of bromine.
4-Bromo-2-(trifluoromethyl)aniline: Differing in the position of the bromine and trifluoromethyl groups.
3-(Trifluoromethyl)aniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Bromo-N-[3-(trifluoromethyl)phenyl]aniline is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in various chemical syntheses.
特性
CAS番号 |
85600-16-4 |
|---|---|
分子式 |
C13H9BrF3N |
分子量 |
316.12 g/mol |
IUPAC名 |
2-bromo-N-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C13H9BrF3N/c14-11-6-1-2-7-12(11)18-10-5-3-4-9(8-10)13(15,16)17/h1-8,18H |
InChIキー |
UJBIBLAIZTVPPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC2=CC=CC(=C2)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [3-chloro-4-(4-ethoxyphenoxy)phenyl]carbamate](/img/structure/B14418024.png)
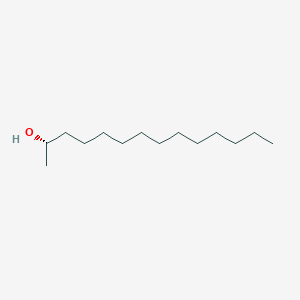
![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
